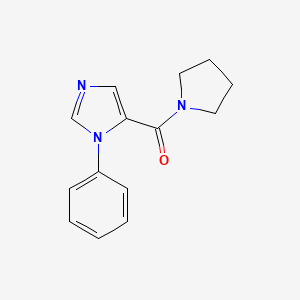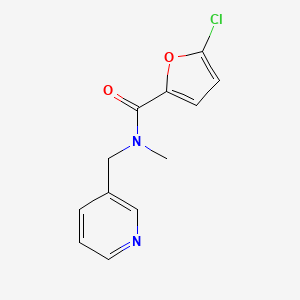
3-(4-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one, commonly known as 4F-PPP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a designer drug that has gained popularity in recent years due to its potent psychoactive effects. The chemical structure of 4F-PPP is similar to other cathinones such as MDPV and α-PVP, which are known for their stimulant properties.
Mecanismo De Acción
The exact mechanism of action of 4F-PPP is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in an increase in the levels of these neurotransmitters in the brain, leading to its stimulant effects.
Biochemical and Physiological Effects:
4F-PPP has been reported to produce a range of physiological and psychological effects. These include increased heart rate, blood pressure, and body temperature, as well as euphoria, alertness, and increased sociability. However, it can also cause negative effects such as anxiety, paranoia, and agitation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4F-PPP in lab experiments is its potency, which allows for the use of smaller amounts of the compound. This can be beneficial in reducing costs and minimizing the risk of toxicity. However, the use of 4F-PPP in lab experiments is limited by its potential for abuse and the lack of information on its long-term effects.
Direcciones Futuras
There are several future directions for research on 4F-PPP. One area of interest is the development of new therapeutic agents based on the structure of 4F-PPP. Another direction is to investigate the long-term effects of 4F-PPP on the brain and other organs. Additionally, more research is needed to understand the mechanism of action of 4F-PPP and its potential for abuse.
Conclusion:
In conclusion, 4F-PPP is a synthetic cathinone that has gained popularity due to its potent psychoactive effects. It is commonly used in scientific research to study its effects on the central nervous system. The synthesis of 4F-PPP involves the reaction of 4-fluorobenzaldehyde with pyrrolidine and 1-bromo-3-chloropropane in the presence of a base. 4F-PPP is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It produces a range of physiological and psychological effects, and its use in lab experiments is limited by its potential for abuse and the lack of information on its long-term effects. Future research directions include the development of new therapeutic agents and the investigation of the long-term effects of 4F-PPP.
Métodos De Síntesis
The synthesis of 4F-PPP involves the reaction of 4-fluorobenzaldehyde with pyrrolidine and 1-bromo-3-chloropropane in the presence of a base. The resulting product is then purified using chromatography techniques. The yield of the synthesis process is reported to be around 25-30%.
Aplicaciones Científicas De Investigación
4F-PPP has been used in scientific research to study its effects on the central nervous system. It is commonly used as a reference standard for the identification and quantification of cathinones in biological samples. 4F-PPP has also been used in animal studies to investigate its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-12-6-3-11(4-7-12)5-8-13(16)15-9-1-2-10-15/h3-4,6-7H,1-2,5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSXTFMTJPKWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)



![N-methyl-N-[(4-methylphenyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7500469.png)



